2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide is a heterocyclic compound that belongs to the benzoxadiazole family This compound is characterized by the presence of two chlorine atoms and two nitro groups attached to the benzoxadiazole ring, along with an oxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide typically involves the nitration of 4,6-dichloro-2,1,3-benzoxadiazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired dinitro compound, which is then oxidized to form the 3-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or column chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzoxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential anticancer properties and as an inhibitor of specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes such as glutathione S-transferases, which play a role in detoxification processes. The compound’s ability to generate reactive oxygen species also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,1,3-Benzothiadiazole: Similar in structure but contains sulfur instead of oxygen.
2,1,3-Benzoxadiazole: Lacks the chlorine and nitro groups.
4,7-Dibromo-2,1,3-benzothiadiazole: Contains bromine atoms instead of chlorine and nitro groups
Uniqueness
2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
117907-71-8 |
---|---|
Molekularformel |
C6Cl2N4O6 |
Molekulargewicht |
294.99 g/mol |
IUPAC-Name |
4,6-dichloro-5,7-dinitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C6Cl2N4O6/c7-1-4(10(13)14)2(8)6-3(5(1)11(15)16)9-18-12(6)17 |
InChI-Schlüssel |
OMVXFMLRNAVEHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C2=[N+](ON=C2C(=C1Cl)[N+](=O)[O-])[O-])Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.